Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate
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Overview
Description
Preparation Methods
The synthesis of Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate typically involves multicomponent reactions. One common method includes the reaction of phthalazine with alkyl isocyanides and 1,1-dicyanoalkenes in an acetonitrile-water mixture. This reaction produces high yields of substituted pyrrolo[2,1-a]phthalazines, which can be further converted to the desired compound upon treatment with 10% hydrochloric acid
Chemical Reactions Analysis
Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where one functional group is replaced by another. Common reagents used in these reactions include hydrochloric acid, sodium borohydride, and various organic solvents.
Scientific Research Applications
Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential anticancer agents and other pharmaceuticals.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It is used in various biological assays to study its effects on different cell lines and biological pathways.
Mechanism of Action
The mechanism of action of Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit the growth of cancer cells by interfering with key cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate can be compared with other similar compounds, such as:
- Dimethyl 3-methyl-6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate
- Diethyl 3-methylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate
- Dimethyl 3-(4-nitrobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and applications .
Properties
CAS No. |
853317-73-4 |
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Molecular Formula |
C21H16N2O4 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate |
InChI |
InChI=1S/C21H16N2O4/c1-26-20(24)16-12-23-19(17(16)21(25)27-2)15-11-7-6-10-14(15)18(22-23)13-8-4-3-5-9-13/h3-12H,1-2H3 |
InChI Key |
XLWODQFWIFTFGS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C(=C1C(=O)OC)C3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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